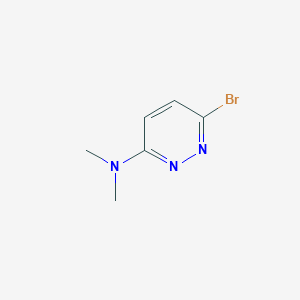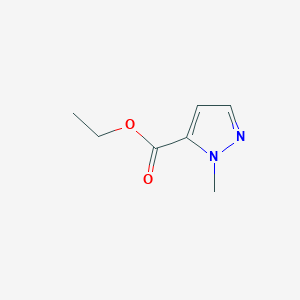
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine class of molecules. This compound is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary by controlling the stereochemistry of reactions. It can also act as a ligand in asymmetric catalysis by coordinating with metal ions.
Biochemical and Physiological Effects
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate in lab experiments include its ability to produce enantiopure compounds, its versatility as a ligand in asymmetric catalysis, and its potential as a therapeutic agent. However, the limitations of using this compound include its complex synthesis process and its high cost.
Future Directions
There are several future directions for research on (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its properties and applications.
Conclusion
In conclusion, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a valuable compound in scientific research due to its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully realize its potential in various fields of study.
Synthesis Methods
The synthesis of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis, which involves the reaction of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate with a base such as sodium hydride or potassium tert-butoxide. This reaction results in the formation of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate.
Scientific Research Applications
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. It is commonly used as a chiral auxiliary in organic synthesis to produce enantiopure compounds. It is also used as a ligand in asymmetric catalysis and as a precursor for the synthesis of other pyrrolidine compounds. Additionally, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has been studied for its potential as a therapeutic agent in the treatment of various diseases.
properties
CAS RN |
174213-51-5 |
|---|---|
Product Name |
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m0/s1 |
InChI Key |
HNDZHKHZJFMDRO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
synonyms |
(S)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)



![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)








